molecular formula C29H34O17 B1676731 Monoxerutin CAS No. 23869-24-1

Monoxerutin

货号: B1676731
CAS 编号: 23869-24-1
分子量: 654.6 g/mol
InChI 键: MBHXKZDTQCSVPM-BDAFLREQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 单羟乙基芦丁可以通过对芸香苷(一种天然存在的黄酮类化合物)进行羟乙基化来合成。 该反应涉及在受控条件下使用环氧乙烷将羟乙基引入芸香苷分子 .

工业生产方法: 单羟乙基芦丁的工业生产通常涉及从植物来源中提取芸香苷,然后进行化学修饰以引入羟乙基。 此过程在大型反应器中进行,并严格控制质量,以确保最终产品的纯度和功效 .

化学反应分析

反应类型: 单羟乙基芦丁会发生各种化学反应,包括:

常用试剂和条件:

主要产物: 这些反应形成的主要产物包括醌类、二氢衍生物和取代黄酮类化合物 .

科学研究应用

Pharmacological Properties

1. Antioxidant Activity
Monoxerutin exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can enhance the body's natural antioxidant defenses, contributing to overall health maintenance .

2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This mechanism is particularly beneficial in treating conditions like arthritis and other inflammatory diseases. A study demonstrated that this compound administration significantly reduced markers of inflammation in animal models .

3. Cardiovascular Benefits
this compound has been shown to improve endothelial function and reduce blood pressure, making it a potential therapeutic agent for cardiovascular diseases. Its ability to enhance nitric oxide production contributes to vasodilation and improved blood flow. Clinical trials have reported positive outcomes in patients with hypertension following this compound supplementation .

Case Study 1: this compound in Hypertension Management

A clinical trial involving hypertensive patients assessed the efficacy of this compound as an adjunct therapy. Participants receiving this compound displayed a statistically significant reduction in systolic and diastolic blood pressure compared to the control group. The study concluded that this compound could be a valuable addition to standard antihypertensive treatments, enhancing patient outcomes .

Case Study 2: Neuroprotective Effects

In a preclinical study focused on neurodegenerative diseases, this compound was administered to models of Alzheimer's disease. The results indicated that this compound reduced amyloid-beta plaque formation and improved cognitive function. Researchers suggested that its neuroprotective effects may be attributed to its antioxidant capabilities and ability to modulate inflammatory pathways .

Research Insights

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Cancer Therapy : Due to its anti-inflammatory and antioxidant properties, this compound is being investigated for its role in cancer prevention and treatment.
  • Metabolic Disorders : Research suggests that this compound may improve insulin sensitivity and lipid profiles, indicating potential use in managing diabetes .
  • Skin Health : this compound's anti-inflammatory properties also make it a candidate for dermatological applications, particularly in conditions like eczema and psoriasis .

作用机制

单羟乙基芦丁主要通过其抗氧化活性发挥作用。它清除自由基和活性氧,从而保护细胞和组织免受氧化损伤。 其分子靶标包括参与氧化应激反应的各种酶和信号通路 .

相似化合物的比较

生物活性

Monoxerutin, a derivative of the flavonoid rutin, has garnered attention in recent years for its potential biological activities, particularly in the context of cardiovascular health and inflammation. This article explores the biological activity of this compound through a comprehensive review of existing literature, including case studies, research findings, and data tables that summarize key results.

Overview of this compound

This compound is a semi-synthetic flavonoid compound derived from rutin, which is known for its antioxidant properties. It is primarily used in the treatment of chronic venous insufficiency (CVI) and related conditions. The compound exhibits various pharmacological effects, including anti-inflammatory, vasoprotective, and antioxidant activities.

Biological Activities

  • Vasoprotective Effects
    This compound has been shown to improve endothelial function and reduce symptoms associated with CVI. Studies indicate that it enhances nitric oxide production in endothelial cells, leading to improved vascular health .
  • Anti-inflammatory Properties
    The compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This action is crucial in mitigating conditions characterized by chronic inflammation .
  • Antioxidant Activity
    This compound demonstrates strong antioxidant properties, which help to neutralize free radicals and reduce oxidative stress. This activity is essential for protecting cells from damage and maintaining overall health.

Table 1: Efficacy of this compound in Clinical Studies

Study ReferencePopulationInterventionOutcome MeasuresKey Findings
200 patients with CVIThis compound + Compression StockingsSymptom improvement (0-10 scale)Significant reduction in symptoms compared to placebo
150 patientsThis compound aloneAnkle circumferenceMean reduction of 4.27 mm compared to placebo
Meta-analysis of 20 studiesVarious phlebotonics including this compoundQuality of life (CIVIQ) scoresNo significant difference in QoL compared to placebo

Case Studies

Several case studies have highlighted the effectiveness of this compound in treating CVI:

  • Case Study 1 : A randomized controlled trial involving 200 participants demonstrated that those receiving this compound showed a marked improvement in leg heaviness and swelling after four weeks compared to those on placebo.
  • Case Study 2 : An observational study reported that patients using this compound alongside compression therapy experienced faster recovery rates from venous ulcers compared to those relying solely on compression.

This compound's biological activity can be attributed to several mechanisms:

  • Inhibition of Inflammatory Pathways : It inhibits the NF-κB signaling pathway, reducing the expression of various inflammatory mediators .
  • Enhancement of Nitric Oxide Production : By promoting endothelial nitric oxide synthase (eNOS) activity, this compound contributes to vasodilation and improved blood flow .
  • Reduction of Oxidative Stress : Its antioxidant properties help mitigate oxidative damage by scavenging free radicals and enhancing the body’s natural defense mechanisms.

属性

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O17/c1-10-19(34)22(37)24(39)28(43-10)42-9-17-20(35)23(38)25(40)29(45-17)46-27-21(36)18-15(33)7-12(41-5-4-30)8-16(18)44-26(27)11-2-3-13(31)14(32)6-11/h2-3,6-8,10,17,19-20,22-25,28-35,37-40H,4-5,9H2,1H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHXKZDTQCSVPM-BDAFLREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905139
Record name Monoxerutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23869-24-1
Record name O-(β-Hydroxyethyl)rutoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23869-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monoxerutin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023869241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monoxerutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Monoxerutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monoxerutin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOXERUTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKF7043SBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monoxerutin
Reactant of Route 2
Reactant of Route 2
Monoxerutin
Reactant of Route 3
Reactant of Route 3
Monoxerutin
Reactant of Route 4
Reactant of Route 4
Monoxerutin
Reactant of Route 5
Reactant of Route 5
Monoxerutin
Reactant of Route 6
Reactant of Route 6
Monoxerutin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。